2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one LY303511, an inactive analogue of LY294002, is a mTOR inhibitor that did not inhibit PI3-K.IC50 Value:Target: mTORin vitro: 100 μM LY303511 significantly reduced the fraction of cells in S phase. The proportion of cells in G2/M remained unchanged, indicating that cells were arrested in both G1 and G2/M. In contrast, rapamycin increased the G1 population by reducing the proportion of cells in both S and G2/M. The effects of 10 μM LY303511 and rapamycin on the reduction in S phase cells were additive to that of 10 μM LY303511 alone (P = 0.056) [1]. In MIN6 insulinoma cells, wortmannin (100 nM) had no effect on whole-cell outward K+ currents, but LY294002 and LY303511 reversibly blocked currents in a dose-dependent manner (IC50=9.0+/-0.7 microM and 64.6+/-9.1 microM, respectively). Western blotting confirmed the specific inhibitory effects of LY294002 and wortmannin on insulin-stimulated PI3K activity [2]. Both LY294002 and LY303511 increased the activity of protein kinase A (PKA). Moreover, PKA blockade by the small molecule inhibitor H89 decreased the LY294002/LY303511-mediated increase in GJIC [3].in vivo: PND4 ovaries were cultured for 8 days in control medium or medium containing VCD (30 μM) in the presence or absence of LY303511 (20 μM). Incubation with LY303511 alone caused a reduction (P < 0.05) in primordial and small primary follicle numbers. On the other hand, whereas VCD alone depleted (P < 0.05) primordial and small primary follicle numbers, this depletion was not prevented by co-incubation with LY303511 [4].Clinical trial:
Brand Name: Vulcanchem
CAS No.: 154447-38-8
VCID: VC0003209
InChI: InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
SMILES: C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one

CAS No.: 154447-38-8

Inhibitors

VCID: VC0003209

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one - 154447-38-8

CAS No. 154447-38-8
Product Name 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 8-phenyl-2-piperazin-1-ylchromen-4-one
Standard InChI InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Standard InChIKey NGAGMBNBKCDCDJ-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Appearance Assay:≥98%A solid
Description LY303511, an inactive analogue of LY294002, is a mTOR inhibitor that did not inhibit PI3-K.IC50 Value:Target: mTORin vitro: 100 μM LY303511 significantly reduced the fraction of cells in S phase. The proportion of cells in G2/M remained unchanged, indicating that cells were arrested in both G1 and G2/M. In contrast, rapamycin increased the G1 population by reducing the proportion of cells in both S and G2/M. The effects of 10 μM LY303511 and rapamycin on the reduction in S phase cells were additive to that of 10 μM LY303511 alone (P = 0.056) [1]. In MIN6 insulinoma cells, wortmannin (100 nM) had no effect on whole-cell outward K+ currents, but LY294002 and LY303511 reversibly blocked currents in a dose-dependent manner (IC50=9.0+/-0.7 microM and 64.6+/-9.1 microM, respectively). Western blotting confirmed the specific inhibitory effects of LY294002 and wortmannin on insulin-stimulated PI3K activity [2]. Both LY294002 and LY303511 increased the activity of protein kinase A (PKA). Moreover, PKA blockade by the small molecule inhibitor H89 decreased the LY294002/LY303511-mediated increase in GJIC [3].in vivo: PND4 ovaries were cultured for 8 days in control medium or medium containing VCD (30 μM) in the presence or absence of LY303511 (20 μM). Incubation with LY303511 alone caused a reduction (P < 0.05) in primordial and small primary follicle numbers. On the other hand, whereas VCD alone depleted (P < 0.05) primordial and small primary follicle numbers, this depletion was not prevented by co-incubation with LY303511 [4].Clinical trial:
Synonyms 2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 303511
LY-303511
LY303511
Reference [1]. Kristof AS, Pacheco-Rodriguez G, Schremmer B, LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms. J Pharmacol Exp Ther. 2005 Sep;314(3):1134-43.
[2]. El-Kholy W, Macdonald PE, Lin JH, The phosphatidylinositol 3-kinase inhibitor LY294002 potently blocks K(V) currents via a direct mechanism. FASEB J. 2003 Apr;17(6):720-2.
[3]. Bodenstine TM, Vaidya KS, Ismail A, Homotypic gap junctional communication associated with metastasis suppression increases with PKA activity and is unaffected by PI3K inhibition. Cancer Res. 2010 Dec 1;70(23):10002-11.
[4]. Keating AF, J Mark C, Sen N, Effect of phosphatidylinositol-3 kinase inhibition on ovotoxicity caused by 4-vinylcyclohexene diepoxide and 7, 12-dimethylbenz[a]anthracene in neonatal rat ovaries. Toxicol Appl Pharmacol. 2009 Dec 1;241(2):127-34.
PubChem Compound 3971
Last Modified Nov 11 2021
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